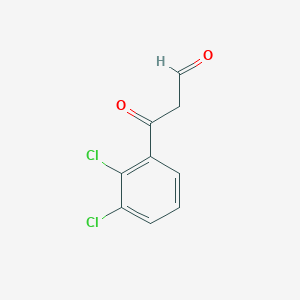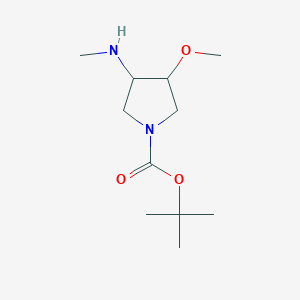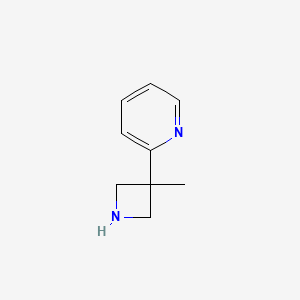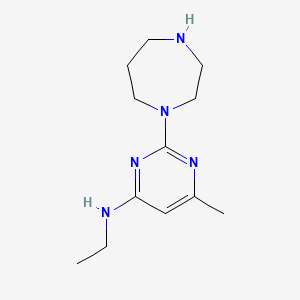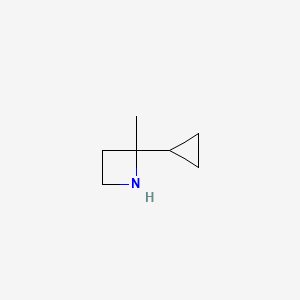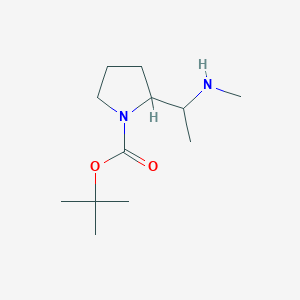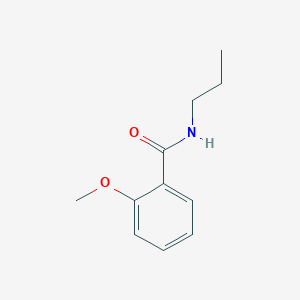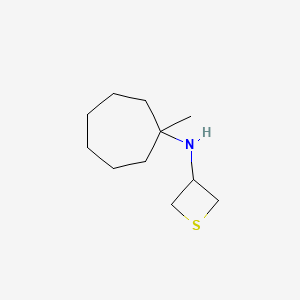
N-(1-Methylcycloheptyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylcycloheptyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of the thietane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . This method involves the use of nucleophiles such as sodium sulfide under basic conditions to form the thietane ring.
Industrial Production Methods
Industrial production of N-(1-Methylcycloheptyl)thietan-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcycloheptyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophiles replacing the sulfur atom.
Scientific Research Applications
N-(1-Methylcycloheptyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Methylcycloheptyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring and an amine group.
N-(1-Methylcyclohexyl)thietan-3-amine: A similar compound with a cyclohexyl group instead of a cycloheptyl group.
Oxetan-3-amine: A related compound with an oxetane ring instead of a thietane ring.
Uniqueness
N-(1-Methylcycloheptyl)thietan-3-amine is unique due to the presence of the cycloheptyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(1-methylcycloheptyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(12-10-8-13-9-10)6-4-2-3-5-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
JPZKHSPHSWTHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


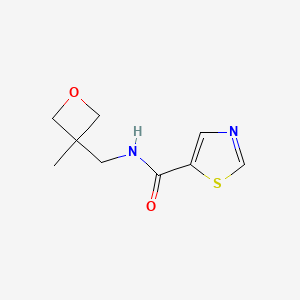
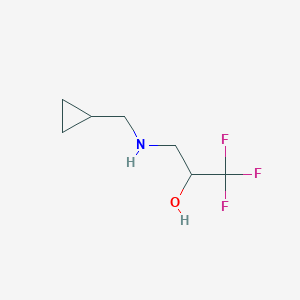
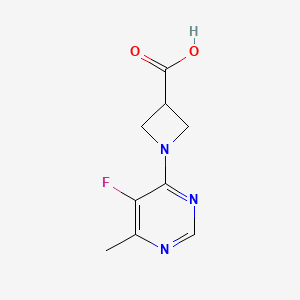
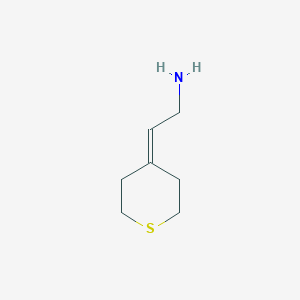
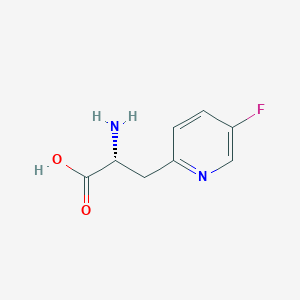
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)
